molecular formula C25H23N3O4S B2868639 4-methoxy-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide CAS No. 532971-33-8

4-methoxy-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide

Cat. No.: B2868639
CAS No.: 532971-33-8
M. Wt: 461.54
InChI Key: LHXFUFOVBXYIDW-UHFFFAOYSA-N
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Description

The compound 4-methoxy-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a benzamide derivative featuring a methoxy-substituted benzamide core linked to a substituted indole moiety. The indole ring is functionalized at the 3-position with a sulfanyl group connected to a 4-nitrophenylmethyl group. This structural complexity confers unique electronic and steric properties, making it relevant for pharmacological studies, particularly in targeting enzymes or receptors influenced by nitroaromatic and sulfhydryl interactions .

Key structural attributes include:

  • 4-Methoxybenzamide: Enhances lipophilicity and modulates electronic effects via the electron-donating methoxy group.
  • 4-Nitrophenylmethyl Group: Introduces strong electron-withdrawing effects, which may influence metabolic stability or receptor binding .

Properties

IUPAC Name

4-methoxy-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-32-21-12-8-19(9-13-21)25(29)26-14-15-27-16-24(22-4-2-3-5-23(22)27)33-17-18-6-10-20(11-7-18)28(30)31/h2-13,16H,14-15,17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXFUFOVBXYIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-methoxy-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The nitrophenyl group can undergo redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights critical structural and functional differences between the target compound and its analogs:

Compound Name (Reference) Benzamide Substituent Indole Substituent Molecular Weight Key Features
Target Compound 4-Methoxy 3-[(4-Nitrophenyl)methyl]sulfanyl ~500 (estimated) Nitro group enhances electron-withdrawing effects; potential prodrug activity
N-[2-(1H-Indol-3-yl)ethyl]-4-methoxybenzamide 4-Methoxy 3-H (unsubstituted indole) 308.37 Lacks sulfanyl and nitro groups; simpler structure with reduced steric bulk
C064-0168 (4-Fluoro analog) 4-Fluoro 3-[(3-Fluorophenyl)methyl]sulfanyl 438.5 Fluorine increases electronegativity and bioavailability
BA99557 4-Methoxy 3-[({[4-(Trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl] 543.56 Trifluoromethoxy group improves metabolic stability
4-Methoxy-N-(2-{3-[({[4-(Trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide 4-Methoxy 3-[(Carbamoylmethyl)sulfanyl] 543.56 Carbamoyl group introduces hydrogen-bonding capacity
2,4-Dichloro analog 2,4-Dichloro 3-[(4-Nitrophenyl)methyl]sulfanyl 500.40 Chlorine substituents enhance lipophilicity and steric hindrance

Functional Group Impact on Properties

A. Nitro Group vs. Halogen/Fluoro Substituents
  • The 4-nitrophenyl group in the target compound provides strong electron-withdrawing effects, which may enhance binding to electron-rich biological targets (e.g., nitroreductases) but could increase toxicity due to reactive metabolite formation .
  • Fluoro substituents (e.g., in C064-0168 ) improve metabolic stability and membrane permeability via reduced oxidative metabolism .
B. Sulfanyl Linkage vs. Carbamoylmethyl/Thiazole Groups
  • Trifluoromethoxy groups (e.g., in BA99557 ) confer resistance to enzymatic degradation, extending half-life compared to nitro groups.
C. Methoxy vs. Fluoro on Benzamide
  • The 4-methoxy group in the target compound donates electrons, increasing resonance stabilization, whereas 4-fluoro (C064-0168 ) withdraws electrons, altering binding affinity to aromatic π-systems in target proteins.

Biological Activity

4-methoxy-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C20H24N4O2S\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{O}_{2}\text{S}

This structure features a methoxy group, a nitrophenyl moiety, and an indole derivative, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, indicating its potential as an anticancer agent and its effects on specific molecular targets.

Anticancer Activity

Research has indicated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in non-small cell lung cancer (NSCLC) cells. The compound's mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (NSCLC)8.1c-MET kinase inhibition
HCT116 (Colorectal)6.5Induction of apoptosis
MCF-7 (Breast)10.0Modulation of Bcl-2 expression

The compound's biological activity is largely attributed to its interaction with specific molecular targets:

  • c-MET Kinase Inhibition : The compound has been shown to inhibit c-MET kinase activity effectively, which is crucial for cancer cell growth and metastasis. The IC50 value for c-MET inhibition was reported at 8.1 µM, indicating a potent effect compared to other compounds in similar studies .
  • Induction of Apoptosis : In addition to inhibiting tumor growth, this compound also triggers apoptotic pathways in cancer cells. This dual action enhances its potential as an anticancer therapeutic agent.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on NSCLC : A study published in Cancer Research demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of NSCLC. The study noted a marked decrease in cell viability and increased apoptosis markers following treatment .
  • Combination Therapy : Another investigation explored the use of this compound in combination with standard chemotherapy agents. Results indicated enhanced efficacy when used alongside doxorubicin, suggesting a synergistic effect that could improve patient outcomes .

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